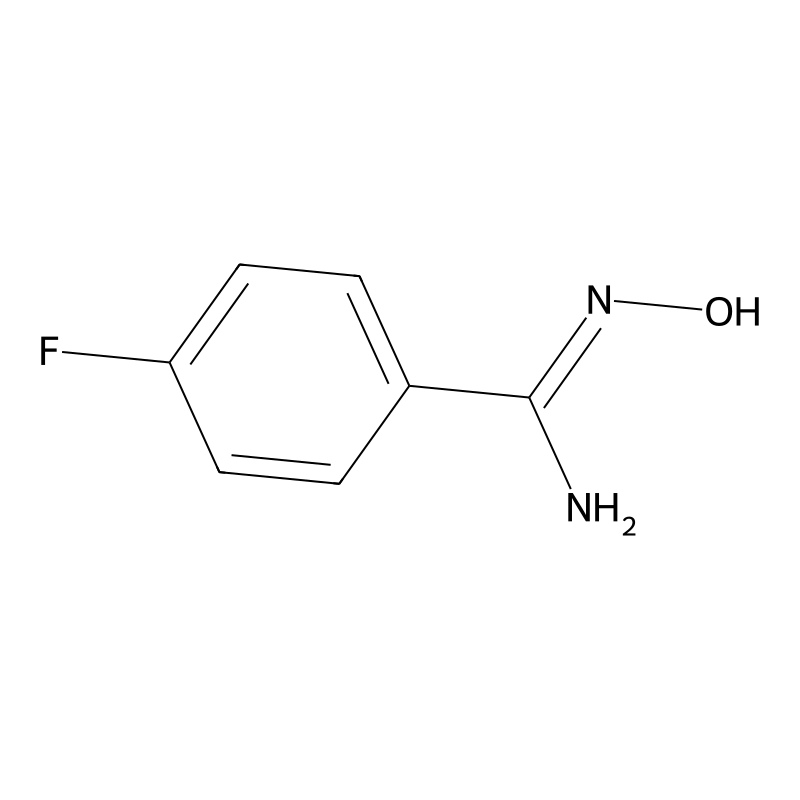

4-Fluorobenzamidoxime

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

4-Fluorobenzamidoxime, with the chemical formula and CAS number 69113-32-2, is a benzamidoxime derivative characterized by the presence of a fluorine atom at the para position of the benzene ring. This compound is notable for its amidoxime functional group, which contributes to its reactivity and potential applications in organic synthesis. It typically appears as a solid with a melting point ranging from 92 to 95 °C .

There is no current information available regarding a specific mechanism of action for 4-Fluoro-N'-hydroxybenzimidamide.

- No data exists on potential hazards associated with 4-Fluoro-N'-hydroxybenzimidamide, including flammability, reactivity, or toxicity.

4-Fluorobenzamidoxime can be synthesized through several methods, including:

- Direct Amidoximation: This method involves the reaction of 4-fluorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base.

- Nucleophilic Substitution: The compound can be synthesized by reacting 4-fluoroaniline with an appropriate carbonyl compound followed by treatment with hydroxylamine.

- Coupling Reactions: It can also be generated through coupling reactions involving various electrophiles and nucleophiles in the presence of catalysts .

These methods allow for the modification of the compound's structure to yield derivatives with potentially enhanced properties.

4-Fluorobenzamidoxime serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use in:

- Medicinal Chemistry: As precursors for biologically active compounds.

- Material Science: In the synthesis of polymers or other materials where fluorinated compounds may provide unique properties.

- Analytical Chemistry: As reagents in various analytical procedures due to their reactive functional groups .

Several compounds share structural similarities with 4-Fluorobenzamidoxime. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 3-Fluorobenzamidoxime | 54872-79-6 | Fluorine at meta position; different reactivity profile. |

| 2-Fluorobenzamidoxime | 123456-78-9 | Fluorine at ortho position; altered steric effects. |

| Benzamidoxime | 69113-32-3 | Lacks fluorine; serves as a baseline for comparison. |

4-Fluorobenzamidoxime is unique due to its para-fluorination which influences its electronic properties and reactivity compared to its ortho and meta counterparts.